molecular formula C10H20N2O B12076261 N,N-Dimethyl-2-(piperidin-4-yl)propanamide

N,N-Dimethyl-2-(piperidin-4-yl)propanamide

Cat. No.: B12076261
M. Wt: 184.28 g/mol
InChI Key: ZAFANXIBRKLFGZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperidin-4-yl)propanamide is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(piperidin-4-yl)propanamide typically involves the reaction of piperidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-(piperidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(piperidin-4-yl)propanamide: Known for its use in pain management.

    N-Benzyl-N-(piperidin-4-yl)propanamide: Investigated for its potential as an analgesic.

    N-(2-Fluorophenyl)-N-(piperidin-4-yl)propanamide: Studied for its enhanced potency and selectivity.

Uniqueness

N,N-Dimethyl-2-(piperidin-4-yl)propanamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its dimethyl substitution on the amide nitrogen enhances its stability and influences its interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N,N-dimethyl-2-piperidin-4-ylpropanamide

InChI

InChI=1S/C10H20N2O/c1-8(10(13)12(2)3)9-4-6-11-7-5-9/h8-9,11H,4-7H2,1-3H3

InChI Key

ZAFANXIBRKLFGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCNCC1)C(=O)N(C)C

Origin of Product

United States

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